Ethyl-3,4-dephostatin
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Overview
Description
Ethyl-3,4-dephostatin, also known as 3,4-dihydroxy-N-ethyl-N-nitrosoaniline, is a synthetic analog of dephostatin. It is a potent and selective inhibitor of protein tyrosine phosphatases, particularly PTP1B and SHPTP-1. These enzymes play a crucial role in cellular signaling pathways, including those involved in insulin signaling and glucose metabolism .
Preparation Methods
Ethyl-3,4-dephostatin is synthesized to improve the stability of dephostatin. The synthetic route involves the nitrosation of 3,4-dihydroxyaniline followed by N-ethylation. The compound is typically prepared in a laboratory setting and is soluble in DMSO at 22 mg/mL and in water at 8 mg/mL .
Chemical Reactions Analysis
Ethyl-3,4-dephostatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl-3,4-dephostatin has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of protein tyrosine phosphatases.
Biology: The compound is employed in research to understand cellular signaling pathways, particularly those involving insulin signaling.
Medicine: This compound has potential therapeutic applications in the treatment of diabetes due to its ability to enhance insulin signaling and lower blood glucose levels in animal models
Mechanism of Action
Ethyl-3,4-dephostatin exerts its effects by inhibiting protein tyrosine phosphatases, specifically PTP1B and SHPTP-1. By inhibiting these enzymes, the compound modulates cellular signaling pathways that are fundamental to various biological processes, including cell growth, differentiation, and metabolic control. This inhibition leads to increased tyrosine phosphorylation of the insulin receptor and insulin receptor substrate-1, enhancing insulin signaling and glucose uptake .
Comparison with Similar Compounds
Ethyl-3,4-dephostatin is compared with other similar compounds, such as:
Mthis compound: Another synthetic analog of dephostatin with similar inhibitory properties but different stability and solubility profiles.
SB 222200: Another inhibitor of protein tyrosine phosphatases with distinct molecular targets and pathways.
This compound is unique due to its high selectivity for PTP1B and SHPTP-1 and its ability to enhance insulin signaling, making it a valuable tool in diabetes research .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
N-(3,4-dihydroxyphenyl)-N-ethylnitrous amide |
InChI |
InChI=1S/C8H10N2O3/c1-2-10(9-13)6-3-4-7(11)8(12)5-6/h3-5,11-12H,2H2,1H3 |
InChI Key |
ZTXUSFPBLYQDDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)O)O)N=O |
Origin of Product |
United States |
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